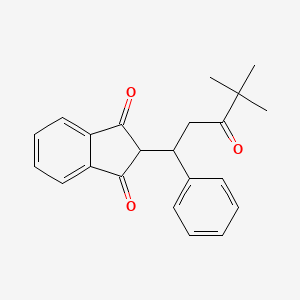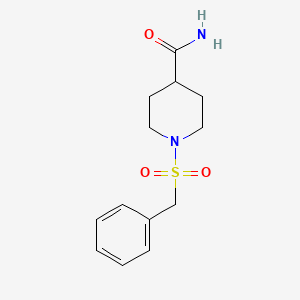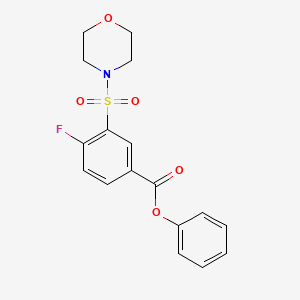
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DPI has been used as a pharmacological tool to study the biochemical and physiological effects of oxidative stress in cells.
作用机制
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione inhibits the activity of NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This prevents the transfer of electrons from NADPH to molecular oxygen, which is required for the production of ROS. By inhibiting NADPH oxidase, this compound can reduce the levels of ROS in cells and prevent oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. This compound can reduce the levels of ROS in cells, which can prevent oxidative damage to cellular components such as DNA, proteins, and lipids. This compound can also affect cellular signaling pathways that are involved in inflammation, apoptosis, and cell proliferation. This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell types.
实验室实验的优点和局限性
One advantage of using 2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione in lab experiments is that it is a specific inhibitor of NADPH oxidase. This allows researchers to study the role of ROS in cellular processes without affecting other cellular pathways. However, this compound has some limitations as a research tool. This compound can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. This compound can also inhibit other enzymes that use FAD as a cofactor, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving 2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione. One area of research is the development of new inhibitors of NADPH oxidase that have improved specificity and lower toxicity than this compound. Another area of research is the identification of new cellular pathways that are regulated by ROS and NADPH oxidase. Finally, this compound can be used to study the role of oxidative stress in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the role of oxidative stress in cellular processes. This compound inhibits the activity of NADPH oxidase, which reduces the levels of ROS in cells and prevents oxidative damage. This compound has several advantages as a research tool, including its specificity for NADPH oxidase. However, this compound also has some limitations, including its toxicity at high concentrations. Future research involving this compound will focus on the development of new inhibitors of NADPH oxidase and the identification of new cellular pathways that are regulated by ROS and NADPH oxidase.
合成方法
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione can be synthesized using a multistep process that involves the reaction of 4,4-dimethyl-3-oxo-1-phenylpentan-1-ol with 2-acetyl-1-tetralone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts reaction with aluminum chloride to produce this compound.
科学研究应用
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione has been used in scientific research to study the role of oxidative stress in various cellular processes. This compound has been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, this compound can be used to study the role of ROS in cellular signaling pathways and disease processes.
属性
IUPAC Name |
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-22(2,3)18(23)13-17(14-9-5-4-6-10-14)19-20(24)15-11-7-8-12-16(15)21(19)25/h4-12,17,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXVNNUTNHMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B5021265.png)
![2-(3-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5021268.png)

![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5021275.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5021279.png)
![N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide](/img/structure/B5021286.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B5021294.png)


![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,5-dimethyl-3-furamide](/img/structure/B5021328.png)
![4-(2-fluorobenzyl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5021340.png)
![3-allyl-5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021355.png)
![2-(butylthio)-1-[(butylthio)methyl]ethyl benzoate](/img/structure/B5021360.png)
![N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5021370.png)